N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide
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Overview
Description
N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is a chemical compound with a complex structure that includes carbamoyl, cyano, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyanoacetamide with isopropyl chloroformate in the presence of a base to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: Similar in structure but with a methoxy group instead of an isopropyl group.
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino): Contains an ethylamino group instead of an isopropyl group.
Uniqueness
N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
71063-76-8 |
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Molecular Formula |
C8H10N4O5 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] propan-2-yl carbonate |
InChI |
InChI=1S/C8H10N4O5/c1-4(2)16-8(15)17-12-5(3-9)6(13)11-7(10)14/h4H,1-2H3,(H3,10,11,13,14) |
InChI Key |
UHBNTISKWAHRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)ON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
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